4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole
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Overview
Description
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a chemical compound known for its unique structure and properties. It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. The presence of the 2,4-dichlorophenyl and methylsulfonyl groups imparts specific chemical and physical characteristics to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenylhydrazine with methylsulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria or fungi by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-4-methylbenzenesulfonamide
- 2,4-Dichlorophenyl isocyanate
- Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate
Uniqueness
4-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,2,3-thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H6Cl2N2O2S2 |
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Molecular Weight |
309.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-methylsulfonylthiadiazole |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c1-17(14,15)9-8(12-13-16-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 |
InChI Key |
ZYNGKSCNLUUIRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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